1-(Hexa-3,5-dien-3-yl)-2-methylbenzene is an organic compound characterized by a benzene ring with two substituents: a hexa-3,5-dien-3-yl group and a methyl group. This compound is also known by its IUPAC name and has the chemical formula with a molecular weight of 172.27 g/mol. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic and industrial applications .
This compound can be classified as an aromatic hydrocarbon due to the presence of the benzene ring. It is also categorized under alkenes because of the hexa-3,5-dien-3-yl substituent, which features multiple double bonds. The compound is typically synthesized from benzene derivatives and can be found in various chemical databases, including Benchchem and Smolecule, where it is listed with its CAS number 61907-73-1.
The synthesis of 1-(Hexa-3,5-dien-3-yl)-2-methylbenzene generally involves a coupling reaction between benzene and hexa-3,5-dien-3-yl bromide. The procedure typically includes the following steps:
This method highlights the importance of palladium catalysts in facilitating cross-coupling reactions in organic synthesis.
The molecular structure of 1-(Hexa-3,5-dien-3-yl)-2-methylbenzene can be represented using various structural formulas:
InChI=1S/C13H16/c1-4-7-12(5-2)13-9-6-8-11(3)10-13/h4,6-10H,1,5H2,2-3H3
DJXXEFHARVLNPF-UHFFFAOYSA-N
CCC(=CC=C)C1=CC=CC(=C1)C
The structural representation shows a benzene ring with a hexa-diene side chain that contributes to its reactivity and potential applications in synthetic chemistry .
1-(Hexa-3,5-dien-3-yl)-2-methylbenzene can undergo various chemical reactions:
These reactions illustrate the compound's versatility in organic synthesis.
The mechanism of action for 1-(Hexa-3,5-dien-3-yl)-2-methylbenzene involves its interaction with biological systems:
These mechanisms suggest potential therapeutic applications in medicinal chemistry.
Property | Value |
---|---|
CAS Number | 61907-73-1 |
Molecular Formula | |
Molecular Weight | 172.27 g/mol |
Boiling Point | Not specified |
Density | Not specified |
Flash Point | Not specified |
These properties indicate that while specific physical data may not be readily available, the molecular characteristics suggest potential stability under various conditions .
1-(Hexa-3,5-dien-3-yl)-2-methylbenzene has several applications in scientific research:
These applications underscore the compound's significance across multiple scientific fields.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3